Cas no 2229564-98-9 (5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile)

5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile structure
2229564-98-9 structure
Product Name:5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile
CAS No:2229564-98-9
MF:C9H12N2S
MW:180.269980430603
CID:6096546
PubChem ID:165696502
Update Time:2025-07-23

5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile
    • EN300-1756540
    • 5-[2-(methylamino)propan-2-yl]thiophene-3-carbonitrile
    • 2229564-98-9
    • Inchi: 1S/C9H12N2S/c1-9(2,11-3)8-4-7(5-10)6-12-8/h4,6,11H,1-3H3
    • InChI Key: YCXZRDXICFREKV-UHFFFAOYSA-N
    • SMILES: S1C=C(C#N)C=C1C(C)(C)NC

Computed Properties

  • Exact Mass: 180.07211956g/mol
  • Monoisotopic Mass: 180.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 64.1Ų

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5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile Related Literature

Additional information on 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile

Introduction to 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile (CAS No. 2229564-98-9)

5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile, identified by its CAS number 2229564-98-9, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a thiophene core with an amine-substituted propyl group and a nitrile functionality, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.

The compound's structure consists of a thiophene ring, which is a five-membered heterocyclic aromatic ring containing sulfur, linked to a propyl chain that is further substituted with a methylamino group. The presence of a nitrile group at the 3-position of the thiophene ring adds another layer of reactivity, making it a valuable scaffold for the development of novel chemical entities.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The unique combination of functional groups in 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its ability to interact with biological targets in multiple ways. The amine group can form hydrogen bonds, while the nitrile group can participate in dipole-dipole interactions and even act as a proton acceptor. This dual functionality allows the compound to potentially bind to proteins and enzymes with high affinity and selectivity.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery. For instance, researchers have demonstrated that certain thiophene-based compounds exhibit potent anti-inflammatory and antioxidant properties. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and oxidative stress. Given these findings, 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile could be a promising candidate for further development as an anti-inflammatory agent.

The synthesis of this compound involves several key steps that require precise control over reaction conditions. The introduction of the methylamino group at the 2-position of the propyl chain necessitates careful selection of reagents and catalysts to ensure high yield and purity. Similarly, the attachment of the nitrile group at the 3-position of the thiophene ring requires optimization to minimize side reactions.

In terms of applications, 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile has shown potential in several areas. For example, it could be used as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Additionally, its structural features make it suitable for use in material science applications, such as organic electronics and sensors.

The compound's versatility is further underscored by its potential use in combinatorial chemistry and high-throughput screening (HTS) campaigns. By systematically varying its structure, researchers can generate libraries of derivatives with tailored properties for screening against various biological targets. This approach has been instrumental in identifying lead compounds for drug development.

The pharmacokinetic properties of 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile are also an area of interest. Studies have begun to explore how its molecular structure influences its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these properties is crucial for optimizing drug candidates for clinical use.

In conclusion, 5-2-(methylamino)propan-2-ylthiophene-3-carbonitrile (CAS No. 2229564-98-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a vital role in the development of novel therapeutic agents.

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